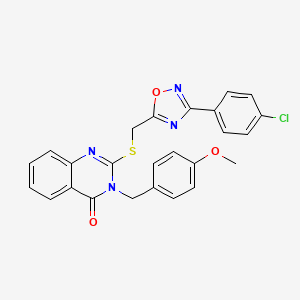

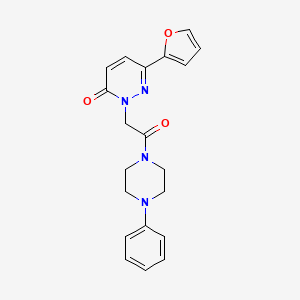

2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one" is a novel molecule that appears to be related to a class of quinazolin-4(3H)-one derivatives. These derivatives have been the subject of various studies due to their potential biological activities, including antimicrobial and antioxidant properties , as well as their inhibition of enzymes like lipase and α-glucosidase . The compound is likely to have been synthesized as part of efforts to explore new therapeutic agents or agrochemicals.

Synthesis Analysis

The synthesis of related quinazolin-4(3H)-one derivatives typically involves multi-step reactions starting from basic aromatic compounds or acids, such as anthranilic acid derivatives, and involves the formation of intermediates like hydrazides and thiosemicarbazides . The synthesis process is often confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry, ensuring the correct structure and purity of the compounds .

Molecular Structure Analysis

The molecular structure of quinazolin-4(3H)-one derivatives, including the one , has been studied using various spectroscopic techniques and theoretical calculations. For instance, a related hybrid compound has been characterized using elemental analysis, FTIR, and NMR spectroscopy . Theoretical studies, such as DFT and HF methods, have been employed to understand the tautomeric equilibria and to predict the vibrational spectra and molecular structure .

Chemical Reactions Analysis

Quinazolin-4(3H)-one derivatives can undergo various chemical reactions, including cyclization, aminomethylation, and alkylation, to form a diverse array of compounds with potential biological activities . These reactions are often carried out in the presence of bases like NaOH or KOH and can lead to the formation of different heterocyclic systems, such as oxadiazoles and triazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolin-4(3H)-one derivatives are closely related to their molecular structure. The presence of different substituents, such as the 1,3,4-oxadiazole thioether moiety, can significantly influence their biological activities . Spectroscopic studies provide insights into the electronic transitions, polarizability, and hyperpolarizability, indicating potential nonlinear optical (NLO) properties . Additionally, molecular electrostatic potential (MEP) analysis can reveal sites for electrophilic and nucleophilic attacks, which is important for understanding the reactivity of these compounds .

Applications De Recherche Scientifique

Enzyme Inhibition

- Some novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide have been synthesized and screened for their lipase and α-glucosidase inhibition properties. The studies showed significant anti-lipase and anti-α-glucosidase activities in some tested compounds, suggesting potential applications in the management of conditions like obesity and diabetes (Bekircan et al., 2015).

Antimicrobial Activity

- Quinoline derivatives containing an azole nucleus have been prepared and evaluated for their antimicrobial activity. The study found that some newly synthesized compounds demonstrated good to moderate activity against a variety of microorganisms (Özyanik et al., 2012).

- A series of novel quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety were synthesized, and their antimicrobial activities were evaluated. The study indicated that some target compounds had good antimicrobial activities (Yan et al., 2016).

Cytotoxic and Anticancer Activities

- The synthesis and cytotoxic evaluation of some quinazolinone-1, 3, 4-oxadiazole conjugates have been conducted. The study showed that certain compounds exhibited remarkable cytotoxic activity against specific cell lines, suggesting potential anticancer properties (Hassanzadeh et al., 2019).

Analgesic and Anti-Inflammatory Activities

- Schiff bases of quinazolin-4-one-linked 1,3,4-oxadiazoles were synthesized and evaluated for their analgesic and anti-inflammatory activities. The studies revealed that certain derivatives showed potent analgesic and anti-inflammatory activities (Dewangan et al., 2017).

Antifungal and Nematocidal Activities

- The synthesis and nematocidal activity evaluation of novel 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety were conducted. Some compounds exhibited good nematocidal activity against Bursaphelenchus xylophilus, highlighting their potential as lead compounds for the development of nematicides (Liu et al., 2022).

Propriétés

IUPAC Name |

2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(4-methoxyphenyl)methyl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19ClN4O3S/c1-32-19-12-6-16(7-13-19)14-30-24(31)20-4-2-3-5-21(20)27-25(30)34-15-22-28-23(29-33-22)17-8-10-18(26)11-9-17/h2-13H,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIHPCVGGQYSEEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine](/img/structure/B2500747.png)

![Tert-butyl 4-(1-prop-2-enoylpiperidine-4-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2500750.png)

![2-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2500752.png)

![1-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]piperidin-2-one](/img/structure/B2500760.png)

![1-[2-(4-Ethylphenoxy)acetyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B2500761.png)

![1-[(3-Bromopropanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B2500764.png)

![4-(8-((3-Chloro-4-fluorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2500768.png)